![molecular formula C17H19ClO4 B5205663 1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5205663.png)
1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene, commonly known as BHT-920, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of BHT-920 is not fully understood. However, it is believed that BHT-920 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation and cancer development. BHT-920 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BHT-920 has been found to have a wide range of biochemical and physiological effects. Studies have shown that BHT-920 can reduce the production of reactive oxygen species (ROS) and lipid peroxides, which are known to contribute to oxidative stress and inflammation. Additionally, BHT-920 has been found to increase the activity of various antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BHT-920 is its versatility in various lab experiments. It can be used in both in vitro and in vivo studies, allowing for a better understanding of its mechanisms of action and potential applications. However, one of the limitations of BHT-920 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of BHT-920. One potential area of research is the development of novel drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms of action of BHT-920 and its potential applications in the treatment of various diseases. Finally, the development of new analogs of BHT-920 with improved efficacy and safety profiles is another promising area of research.
Conclusion
In conclusion, BHT-920 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for the development of novel therapeutics. Further studies are needed to fully understand its mechanisms of action and potential applications in the treatment of various diseases.
Synthesemethoden
BHT-920 can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenol with 4-chlorophenol in the presence of a base. The resulting product is then subjected to a series of reactions that involve the addition of ethylene oxide and propylene oxide to form the final product.
Wissenschaftliche Forschungsanwendungen
BHT-920 has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Studies have shown that BHT-920 can inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. Additionally, BHT-920 has been found to reduce inflammation in animal models of arthritis and other inflammatory diseases.
Eigenschaften
IUPAC Name |
1-chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4/c1-19-16-4-2-3-5-17(16)22-13-11-20-10-12-21-15-8-6-14(18)7-9-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHRVKBBACBNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(3,4-dichlorophenyl)-N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205587.png)
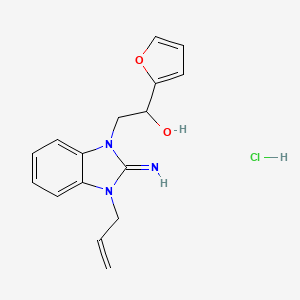
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5205600.png)
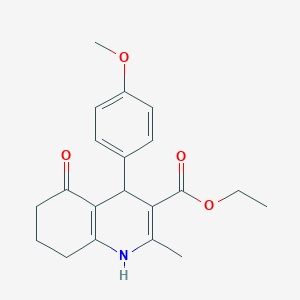

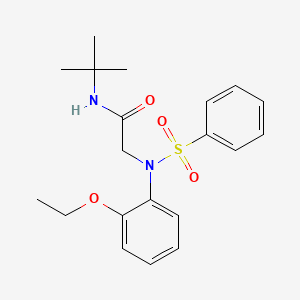
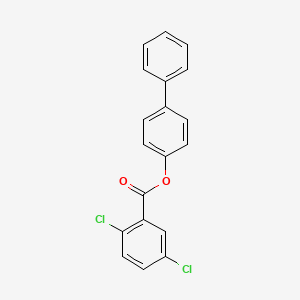
![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-6-isopropyl-2-pyrimidinamine](/img/structure/B5205632.png)
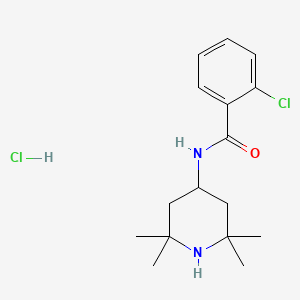
![1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B5205648.png)
![4-chloro-N-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5205655.png)
![N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5205678.png)
![2-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3,5,6-trimethylpyrazine trifluoroacetate](/img/structure/B5205686.png)
![N-ethyl-2-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxoacetamide](/img/structure/B5205695.png)